molecular formula C8H8N2O3 B564728 Nicotinuric Acid-d4 CAS No. 1216737-36-8

Nicotinuric Acid-d4

Cat. No. B564728
CAS RN: 1216737-36-8
M. Wt: 184.187
InChI Key: ZBSGKPYXQINNGF-RHQRLBAQSA-N
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Description

Nicotinuric Acid-d4 is a labeled metabolite of Niacin . It is an acyl glycine and a metabolite of nicotinic acid . It is used for Antiproliferative research .


Synthesis Analysis

Nicotinuric Acid is a major catabolic product of nicotinic acid and is a good index for assessing nicotinic acid biotransformation in the liver . It is formed through a simple conjugation with glycine .


Molecular Structure Analysis

The molecular formula of Nicotinuric Acid is C8H8N2O3 . For Nicotinuric Acid-d4, it is deuterium labeled, meaning some of the hydrogen atoms are replaced by deuterium, a heavier isotope of hydrogen . Therefore, the molecular formula of Nicotinuric Acid-d4 is C8H4D4N2O3 .


Chemical Reactions Analysis

Nicotinuric Acid is the major catabolic product of nicotinic acid and is considered a good index for assessing nicotinic acid biotransformation in the liver . It participates in various coenzyme tasks, including glycolysis, gluconeogenesis, the citric acid cycle, and oxidation, for all tissues as well as in forming long-chain fatty acids .


Physical And Chemical Properties Analysis

The average mass of Nicotinuric Acid is 180.161 Da . As Nicotinuric Acid-d4 is deuterium labeled, its molecular weight is slightly higher .

Mechanism of Action

Target of Action

Nicotinuric Acid-d4, a deuterium-labeled variant of Nicotinuric Acid, is a metabolite of Nicotinic Acid . The primary targets of Nicotinuric Acid-d4 are the same as those of Nicotinic Acid, which include various enzymes involved in redox reactions . These enzymes utilize Nicotinamide Adenine Dinucleotide (NAD) and its phosphorylated form, NADP, as electron donors or acceptors .

Mode of Action

Nicotinuric Acid-d4 interacts with its targets by participating in redox reactions. As a precursor of nicotinamide coenzymes, it plays a crucial role in metabolism . It acts as an electron donor or acceptor in many vital redox reactions catalyzed by dozens of different enzymes .

Biochemical Pathways

Nicotinuric Acid-d4 affects several biochemical pathways. It is involved in the metabolism of Niacin, also known as Vitamin B3 . Niacin exists as several molecular compounds that act as the nicotinamide coenzymes precursors . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Pharmacokinetics

Nicotinuric Acid-d4 is metabolized through several enzymatic systems and is ultimately excreted from the body . Nicotinic Acid combines with coenzyme A (CoA) to form nicotinyl–CoA, which, interacting with glycine, is metabolized to Nicotinuric Acid . The pharmacokinetics of Nicotinuric Acid-d4 would be expected to follow a similar pattern.

Action Environment

The action, efficacy, and stability of Nicotinuric Acid-d4 can be influenced by various environmental factors. For instance, pathophysiological situations and changes in enzyme activity may influence the need for different forms of niacin . Furthermore, the metabolic and pharmacokinetic profiles of Nicotinuric Acid-d4 could potentially be affected by the presence of other substances in the body, such as drugs or metabolites .

Safety and Hazards

Nicotinuric Acid is used for laboratory chemicals and is not advised for food, drug, pesticide or biocidal product use . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

2-[(2,4,5,6-tetradeuteriopyridine-3-carbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-7(12)5-10-8(13)6-2-1-3-9-4-6/h1-4H,5H2,(H,10,13)(H,11,12)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSGKPYXQINNGF-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)NCC(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676067
Record name N-[(~2~H_4_)Pyridine-3-carbonyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1216737-36-8
Record name N-[(~2~H_4_)Pyridine-3-carbonyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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